molecular formula C7H4F3NO3 B1303333 1-Nitro-3-(trifluoromethoxy)benzene CAS No. 2995-45-1

1-Nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1303333
CAS No.: 2995-45-1
M. Wt: 207.11 g/mol
InChI Key: QBWJNDOQIAARBT-UHFFFAOYSA-N
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Description

1-Nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a benzene ring. This compound is known for its pale yellow to yellow liquid form and is used in various chemical synthesis processes .

Scientific Research Applications

1-Nitro-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Safety and Hazards

This compound is classified as a combustible liquid. It can cause skin and eye irritation. Inhalation or ingestion may be harmful . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .

Relevant Papers A paper titled “synthesis and properties of an unusual substituent” discusses the lithiation next to the OCF3 substituent in 1-trifluoromethoxy-4-(trifluoromethyl)benzene .

Preparation Methods

1-Nitro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 3-(trifluoromethoxy)aniline using nitric acid under controlled temperature conditions . The reaction typically proceeds as follows:

    Nitration Reaction: 3-(trifluoromethoxy)aniline is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.

    Purification: The resulting product is purified through recrystallization or distillation to obtain high-purity this compound.

Industrial production methods may involve similar nitration processes but are scaled up to accommodate larger quantities and may include additional steps for purification and quality control .

Chemical Reactions Analysis

1-Nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-nitro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

1-Nitro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Nitro-4-(trifluoromethoxy)benzene: Similar structure but with the nitro group in the para position relative to the trifluoromethoxy group.

    1-Nitro-2-(trifluoromethoxy)benzene: Similar structure but with the nitro group in the ortho position relative to the trifluoromethoxy group.

    3-Nitro-4-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns on the benzene ring

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-2-5(4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWJNDOQIAARBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380460
Record name 3-(trifluoromethoxy)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2995-45-1
Record name 3-(trifluoromethoxy)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitro-3-(trifluoromethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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